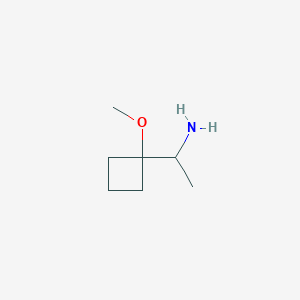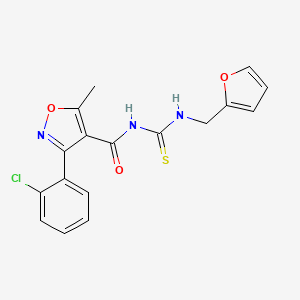![molecular formula C25H19BrO4 B2401026 4-[3-(5-Bromo-2-methoxyphenyl)acryloyl]phenyl 3-phenylacrylate CAS No. 306730-27-8](/img/structure/B2401026.png)
4-[3-(5-Bromo-2-methoxyphenyl)acryloyl]phenyl 3-phenylacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(5-Bromo-2-methoxyphenyl)acryloyl]phenyl 3-phenylacrylate (4-BMPPA) is an acrylate-based compound that has been used for a variety of scientific research applications. It is a water-soluble derivative of brominated phenylacrylate and has been used as a reagent in organic synthesis. 4-BMPPA has been studied for its potential applications in the fields of biochemistry, physiology, and medicine.
Wissenschaftliche Forschungsanwendungen
Synthesis Methods
- Synthesis of Related Compounds : Various synthesis methods have been developed for compounds closely related to 4-[3-(5-Bromo-2-methoxyphenyl)acryloyl]phenyl 3-phenylacrylate. For instance, Yuan Jia-cheng (2012) described a method for synthesizing N-(2-bromo-4-methoxyphenyl)acrylamide, highlighting the simplicity and environmental friendliness of the process (Yuan Jia-cheng, 2012).
Potential Therapeutic Uses
- Antidiabetic Potential : Research by Yujung Jung et al. (2017) explored the antidiabetic potential of a related compound (E)-N-(4-(3-(5-bromo-4-hydroxy-2-methoxyphenyl)acryloyl) phenyl)-4-tert-butylbenzamide (SN158) through dual activation of peroxisome proliferator-activated receptors. This study indicated the compound's potential as a therapeutic agent for type 2 diabetes (Yujung Jung et al., 2017).
Polymer Research
Drug Release Studies : Arun and Reddy (2005) conducted drug release studies using hydrogels containing compounds structurally similar to 4-[3-(5-Bromo-2-methoxyphenyl)acryloyl]phenyl 3-phenylacrylate. These studies are crucial for understanding controlled drug release mechanisms (A. Arun & B. Reddy, 2005).
Photocrosslinking Properties : Research on photocrosslinking properties of polymers with pendant α,β‐unsaturated ketone moiety, which is a characteristic feature of compounds like 4-[3-(5-Bromo-2-methoxyphenyl)acryloyl]phenyl 3-phenylacrylate, was conducted by A. Reddy et al. (1998). These studies are significant for the development of photosensitive polymers (A. Reddy et al., 1998).
Novel Applications in Drug Delivery
pH-Sensitive Hydrogels : M. Mahkam (2010) developed novel pH-sensitive hydrogels for colon-specific drug delivery, incorporating acryloyl ester derivatives similar to 4-[3-(5-Bromo-2-methoxyphenyl)acryloyl]phenyl 3-phenylacrylate (M. Mahkam, 2010).
In Vitro Drug Release from Polymeric Hydrogels : Further in vitro drug release studies from polymeric hydrogels were conducted by A. Arun and B. Reddy (2005), using a crosslinker structurally similar to the compound (A. Arun & B. Reddy, 2005).
Other Applications
- Antibacterial Non-Woven Nanofibers : Naresh Killi et al. (2015) synthesized (meth)acrylate monomers similar to 4-[3-(5-Bromo-2-methoxyphenyl)acryloyl]phenyl 3-phenylacrylate and studied their antibacterial properties, demonstrating their potential in medical applications (Naresh Killi et al., 2015).
Zukünftige Richtungen
The future directions for research on “4-[3-(5-Bromo-2-methoxyphenyl)acryloyl]phenyl 3-phenylacrylate” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential as a cytotoxic agent against breast cancer could be explored further .
Eigenschaften
IUPAC Name |
[4-[(Z)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]phenyl] (E)-3-phenylprop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19BrO4/c1-29-24-15-11-21(26)17-20(24)10-14-23(27)19-8-12-22(13-9-19)30-25(28)16-7-18-5-3-2-4-6-18/h2-17H,1H3/b14-10-,16-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWCNMOQFCNUAV-PTFGRDQSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=CC(=O)C2=CC=C(C=C2)OC(=O)C=CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C\C(=O)C2=CC=C(C=C2)OC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19BrO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

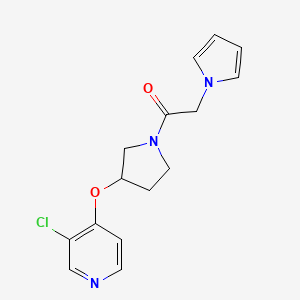
![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2400944.png)
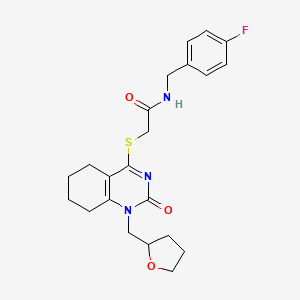
![Ethyl 2-[2-(4-nitrophenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B2400947.png)
![N~6~-(3-fluoro-4-methylphenyl)-N~6~-(3-methoxybenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2400949.png)
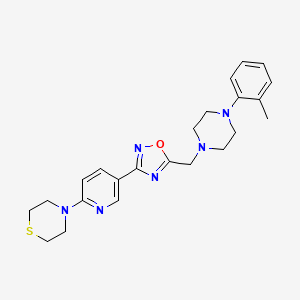
![4-Ethyl-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2400952.png)
![1-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B2400953.png)

![Tert-butyl 2-aminoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B2400958.png)

![Methyl 4-[(4-methoxy-6-oxo-1-phenylpyridazine-3-carbonyl)amino]benzoate](/img/structure/B2400961.png)
